4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Description
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by a fused ring system that includes a pyran ring and a quinoline moiety. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
4-phenyl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-10-13(11-6-2-1-3-7-11)16-17(22-15)12-8-4-5-9-14(12)19-18(16)21/h1-9,13H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPTBUNMQJOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multicomponent reactions. One common method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and one-pot synthesis methods are advantageous for industrial applications due to their efficiency, high yields, and the ability to use readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal activities
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives also have a fused ring system but include a furan ring instead of a pyran ring.
Benzo[h]pyrano[2,3-b]quinolines: These compounds have a similar structure but with additional benzene rings, leading to different biological properties.
Uniqueness
4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its specific ring structure and the presence of a phenyl group, which can influence its biological activity and chemical reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
